molecular formula C18H20FNO2 B2458257 2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE CAS No. 1797087-48-9

2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE

Cat. No.: B2458257
CAS No.: 1797087-48-9
M. Wt: 301.361
InChI Key: RQMKVRSMPIOTOD-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-(4-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide, provided for research and development purposes. It has a molecular formula of C18H20FNO2 and a molecular weight of 301.36 g/mol . The CAS registry number is 1797087-48-9 . While the specific biological targets and full pharmacological profile of this compound require further investigation, its molecular structure shares features with other compounds investigated for biomedical research. Structurally, it is an acetamide derivative featuring a 4-fluorophenyl group and a complex phenethyl side chain with a methoxy moiety. Researchers are exploring compounds with similar fluorophenylacetamide scaffolds for various potential applications, though the exact applications for this specific molecule are not yet defined in the scientific literature . This product is intended for use by qualified researchers in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-13-5-3-4-6-16(13)17(22-2)12-20-18(21)11-14-7-9-15(19)10-8-14/h3-10,17H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMKVRSMPIOTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline and 2-methoxy-2-(o-tolyl)ethylamine.

    Acylation Reaction: The primary step involves the acylation of the amine group with acetic anhydride or acetyl chloride under basic conditions to form the acetamide.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the by-products.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors might be used to optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

Pharmaceutical research might investigate this compound for its potential therapeutic properties, including anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

2-(4-Fluorophenyl)-N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]Acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pain management and anti-inflammatory effects. This article delves into the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16H20FNO2
  • Molecular Weight : 275.34 g/mol
  • IUPAC Name : 2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide

Pharmacological Effects

Research indicates that 2-(4-Fluorophenyl)-N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]Acetamide exhibits significant analgesic and anti-inflammatory properties. The biological activity can be attributed to its interaction with various biological targets, primarily opioid receptors and inflammatory pathways.

  • Analgesic Activity :
    • The compound has shown efficacy in reducing pain responses in animal models. Studies have reported a dose-dependent decrease in pain sensitivity, comparable to established analgesics like morphine.
    • A notable study highlighted that the compound's analgesic effect was mediated through the mu-opioid receptor pathway, demonstrating its potential as a therapeutic agent for pain management.
  • Anti-inflammatory Effects :
    • In vitro assays demonstrated that the compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Specifically, it was found to reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandins.
    • The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 were reported at 19.45 μM and 31.4 μM respectively, indicating moderate potency compared to traditional NSAIDs like ibuprofen.

Structure-Activity Relationships (SAR)

The biological activity of 2-(4-Fluorophenyl)-N-[2-Methoxy-2-(2-Methylphenyl)Ethyl]Acetamide can be influenced by various structural modifications:

ModificationEffect on Activity
Addition of FluorineEnhanced binding affinity to opioid receptors
Methoxy GroupIncreased lipophilicity, improving membrane permeability
Methyl SubstituentModulates metabolic stability and reduces toxicity

These modifications suggest that careful structural optimization can enhance both efficacy and safety profiles.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential and safety of this compound:

  • Pain Management in Animal Models :
    • A study involving rats demonstrated that administration of the compound significantly reduced nociceptive responses in models of acute and chronic pain. The results indicated a comparable efficacy to morphine with fewer side effects.
  • Inflammatory Response in Human Cells :
    • In vitro studies using human monocyte-derived macrophages showed that treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, markers of inflammation. This suggests potential applications in treating inflammatory diseases.
  • Toxicology Assessment :
    • Toxicological evaluations revealed that at therapeutic doses, the compound exhibited a favorable safety profile with no significant adverse effects noted in standard toxicity tests.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]acetamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the fluorophenyl group followed by amide coupling. Key steps include:

  • Friedel-Crafts alkylation to introduce the methoxy-methylphenyl ethyl moiety.
  • Schotten-Baumann amidation using 2-(4-fluorophenyl)acetic acid chloride and the amine intermediate.
    Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to validate structural integrity .

Advanced: How can structural discrepancies in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Contradictions in NMR or IR data may arise from conformational flexibility or impurities. To resolve:

  • Perform 2D NMR experiments (COSY, HSQC) to assign proton and carbon correlations unambiguously.
  • Use X-ray crystallography to determine the solid-state structure, especially if rotameric forms are suspected.
  • Compare experimental data with computational predictions (DFT-based chemical shift calculations) to validate assignments .

Basic: What analytical techniques are recommended to assess the purity and stability of this compound under varying conditions?

  • HPLC-MS : Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks).
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability.
  • UV-Vis spectroscopy : Track photodegradation in solutions exposed to UV light.
    Report purity thresholds (e.g., ≥95% by HPLC) and storage recommendations (e.g., inert atmosphere, −20°C) .

Advanced: How do substituents on the phenyl rings influence biological activity?

Structure-activity relationship (SAR) studies suggest:

  • The 4-fluorophenyl group enhances lipophilicity and target binding via hydrophobic interactions (e.g., with kinase active sites).
  • The 2-methoxy-2-(2-methylphenyl)ethyl side chain may sterically hinder metabolism, improving pharmacokinetics.
    To validate, synthesize analogs with electron-withdrawing groups (e.g., Cl, NO₂) or bulkier substituents and compare activity in cell-based assays (e.g., IC₅₀ in cancer lines) .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity profiling : Screen against panels of related enzymes/receptors (e.g., kinase or GPCR panels).
  • Molecular docking : Predict binding modes to prioritize derivatives with higher target specificity.
  • Metabolic stability assays : Use liver microsomes to identify metabolites contributing to toxicity .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., COX-2, kinases) using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT or resazurin assays in cancer/normal cell lines.
  • Binding affinity studies : Employ surface plasmon resonance (SPR) or fluorescence polarization .

Advanced: How can contradictory data in mechanistic studies (e.g., conflicting enzyme inhibition results) be addressed?

  • Validate assay conditions: Ensure consistent pH, ionic strength, and cofactor concentrations.
  • Use orthogonal methods (e.g., SPR alongside enzyme kinetics) to confirm interactions.
  • Explore allosteric modulation via mutagenesis studies on target proteins .

Basic: What computational tools are recommended for predicting physicochemical properties?

  • SwissADME : Predict logP, solubility, and drug-likeness.
  • Molinspiration : Calculate topological polar surface area (TPSA) for blood-brain barrier penetration.
  • Gaussian 16 : Optimize geometry and compute electrostatic potential maps for reactivity analysis .

Advanced: What experimental designs optimize yield in large-scale synthesis?

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions.
  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., amide coupling).
  • Green chemistry principles : Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Advanced: How can metabolic pathways be elucidated to guide prodrug design?

  • In vitro metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
  • Isotope labeling : Use ¹⁴C-labeled compound to trace biotransformation.
  • CYP enzyme inhibition assays : Determine isoforms responsible for metabolism (e.g., CYP3A4) .

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